molecular formula C16H19N3O4S2 B5779022 1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5779022
M. Wt: 381.5 g/mol
InChI Key: KQWDEHTXLKGTGK-UHFFFAOYSA-N
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Description

1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a methanesulfonyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperidine and methanesulfonyl groups. Common synthetic routes include:

    Formation of Benzothiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the benzothiazole intermediate.

    Introduction of Methanesulfonyl Group: This step typically involves the reaction of the benzothiazole-piperidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta peptides . This dual action helps to enhance cognitive function and protect neuronal cells from toxicity.

Comparison with Similar Compounds

1-ACETYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other benzothiazole derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for multifunctional therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-10(20)19-7-5-11(6-8-19)15(21)18-16-17-13-4-3-12(25(2,22)23)9-14(13)24-16/h3-4,9,11H,5-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWDEHTXLKGTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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